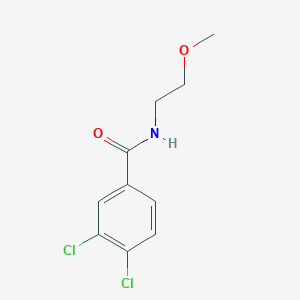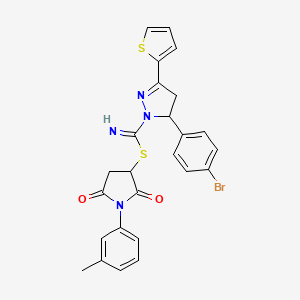![molecular formula C23H23NO B5231928 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole, also known as DMPP-Cz, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). DMPP-Cz is a carbazole-based small molecule that exhibits high thermal stability, good solubility, and excellent photoluminescence properties.
Scientific Research Applications
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in optoelectronic devices, particularly OLEDs. It has been shown to exhibit excellent electroluminescence properties, such as high efficiency and brightness, making it a promising candidate for use in displays and lighting. Additionally, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole has been investigated for its potential use in organic photovoltaics (OPVs) and field-effect transistors (FETs).
Mechanism of Action
The mechanism of action of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole in optoelectronic devices involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon application of an external electric field. This process results in the emission of light, which can be tuned by modifying the molecular structure of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. However, studies have shown that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications, such as bioimaging and drug delivery.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its excellent electroluminescence properties, making it a promising candidate for use in optoelectronic devices. Additionally, its high thermal stability and good solubility make it easy to handle and process. However, one of the limitations of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is its relatively low quantum yield, which may limit its performance in certain applications.
Future Directions
There are several future directions for the research and development of 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole. One area of focus is the optimization of its molecular structure to improve its electroluminescence properties and increase its quantum yield. Additionally, there is a need to investigate its potential use in biomedical applications, such as bioimaging and drug delivery. Finally, further research is needed to explore its potential use in other optoelectronic devices, such as OPVs and FETs.
Conclusion:
In conclusion, 9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole is a promising organic compound that has gained significant attention for its potential applications in optoelectronic devices, such as OLEDs. Its excellent electroluminescence properties, high thermal stability, and good solubility make it a promising candidate for use in displays and lighting. Additionally, its low toxicity and biocompatibility make it a potential candidate for use in biomedical applications. Further research is needed to optimize its molecular structure and explore its potential use in other optoelectronic devices and biomedical applications.
Synthesis Methods
9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole can be synthesized through a multistep process involving the reaction of carbazole with 2,4-dimethylphenol, followed by the addition of propyl bromide. The final product is obtained through purification and characterization using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
properties
IUPAC Name |
9-[3-(2,4-dimethylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-13-23(18(2)16-17)25-15-7-14-24-21-10-5-3-8-19(21)20-9-4-6-11-22(20)24/h3-6,8-13,16H,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGYVSRBYMKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2,4-Dimethylphenoxy)propyl]carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)
![2-(4-biphenylyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5231892.png)
![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![ethyl [3-(4-nitrophenyl)benzo[f]quinolin-1-yl]acetate hydrochloride](/img/structure/B5231902.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)